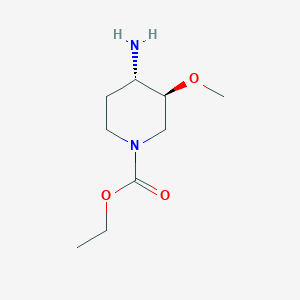
ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate involves the inhibition of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various types of cancer. By inhibiting ODC, ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate can reduce the production of polyamines, thereby inhibiting cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has also been shown to have neuroprotective effects, including the ability to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate. One potential area of research is the development of new formulations of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate that can improve its solubility and bioavailability. Another potential area of research is the investigation of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate's potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, the role of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate in the regulation of polyamine metabolism and its potential effects on other cellular processes should be further investigated.
Métodos De Síntesis
The synthesis of ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate involves the reaction of 3-methoxy-4-(methoxycarbonyl)piperidin-1-amine with ethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer. ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate has also been studied for its potential use as an anti-inflammatory agent and as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
104860-32-4 |
|---|---|
Nombre del producto |
ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate |
Fórmula molecular |
C9H18N2O3 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
ethyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
FIIGTSPAEONQHZ-YUMQZZPRSA-N |
SMILES isomérico |
CCOC(=O)N1CC[C@@H]([C@H](C1)OC)N |
SMILES |
CCOC(=O)N1CCC(C(C1)OC)N |
SMILES canónico |
CCOC(=O)N1CCC(C(C1)OC)N |
Sinónimos |
1-Piperidinecarboxylicacid,4-amino-3-methoxy-,ethylester,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)
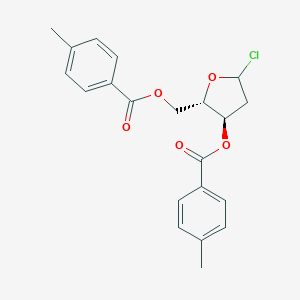

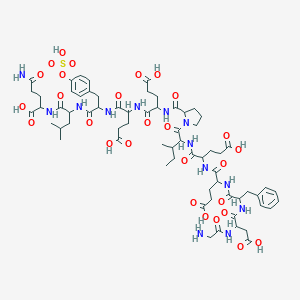
![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

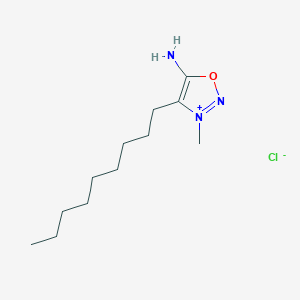
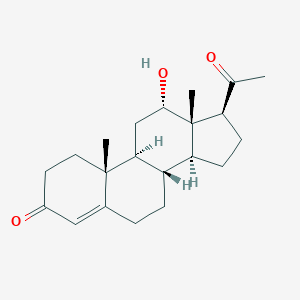
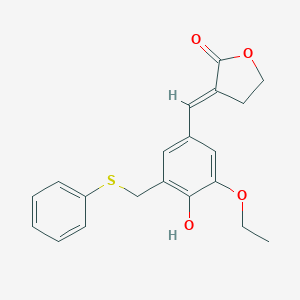
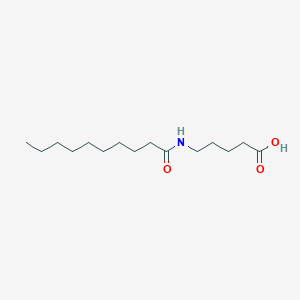
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)